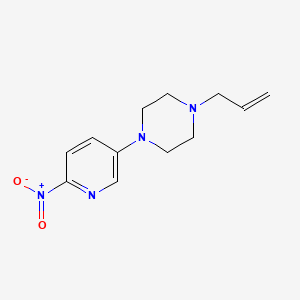
1-Allyl-4-(6-nitropyridin-3-yl)piperazine
Cat. No. B8397856
M. Wt: 248.28 g/mol
InChI Key: HXJAKAZWMOHCGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08476275B2
Procedure details


315 mg (2.5 mmol) of N-allylpiperazine were dissolved in 5 ml of toluene under an argon atmosphere. 93 mg (0.1 mmol) of tris-(dibenzylideneacetone)-dipalladium(0) (Pd2 dba3), 126 mg (0.2 mmol) of 2,2′-bis-(diphenylphosphino)-1,1′-binaphthyl (BINAP), 1.14 g (3.5 mmol) of cesium carbonate and 515 mg (2.54 mmol) of 5-bromo-2-nitropyridine were then added and the mixture was stirred at 120° C., in a microwave oven, for 4 hours. After the reaction mixture had cooled down to room temperature, a saturated aqueous solution of ammonium chloride was added. After that, the aqueous reaction mixture was extracted three times with in each case 50 ml of ethyl acetate. After the organic phase had been dried over sodium sulfate, the drying agent had been filtered off and the solvent had been evaporated down to dryness, the residue was chromatographed through silica gel using ethyl acetate/methanol (4:1), with 304 mg (46% of theory) of the title compound being obtained.


[Compound]
Name
tris-(dibenzylideneacetone) dipalladium(0)
Quantity
93 mg
Type
reactant
Reaction Step Two


Name
cesium carbonate
Quantity
1.14 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1)[CH:2]=[CH2:3].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+].Br[C:63]1[CH:64]=[CH:65][C:66]([N+:69]([O-:71])=[O:70])=[N:67][CH:68]=1.[Cl-].[NH4+]>C1(C)C=CC=CC=1>[CH2:1]([N:4]1[CH2:9][CH2:8][N:7]([C:63]2[CH:68]=[N:67][C:66]([N+:69]([O-:71])=[O:70])=[CH:65][CH:64]=2)[CH2:6][CH2:5]1)[CH:2]=[CH2:3] |f:2.3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
315 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)N1CCNCC1
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
[Compound]
|
Name
|
tris-(dibenzylideneacetone) dipalladium(0)
|
|
Quantity
|
93 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
126 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
cesium carbonate
|
|
Quantity
|
1.14 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
515 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=NC1)[N+](=O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 120° C., in a microwave oven, for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the reaction mixture had cooled down to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After that, the aqueous reaction mixture was extracted three times with in each case 50 ml of ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After the organic phase had been dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the drying agent had been filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent had been evaporated down to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was chromatographed through silica gel
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)N1CCN(CC1)C=1C=NC(=CC1)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

